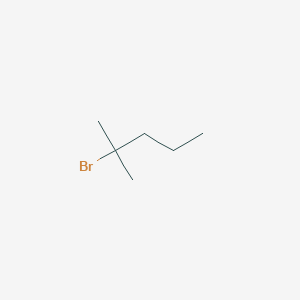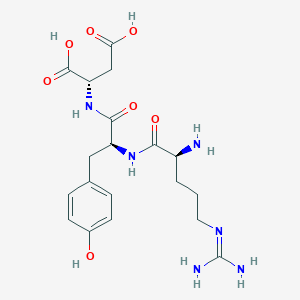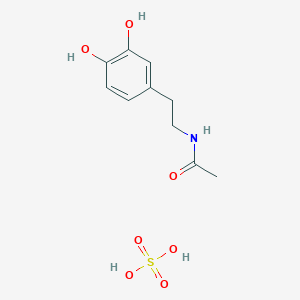
N-Acetyldopamine-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyldopamine-sulfate (NADS) is a chemical compound that is derived from dopamine, a neurotransmitter that is involved in various physiological and behavioral processes. NADS is synthesized through a chemical reaction between dopamine and sulfuric acid. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
N-Acetyldopamine-sulfate acts as a substrate for tyrosinase, an enzyme that catalyzes the conversion of dopamine to N-Acetyldopamine-sulfate. This reaction results in the formation of a stable product that can be measured using various techniques. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
N-Acetyldopamine-sulfate has been shown to have various biochemical and physiological effects. It has been reported to increase the production of melanin in melanocytes, which may have applications in the cosmetic industry. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of using N-Acetyldopamine-sulfate in lab experiments is its stability, which allows for accurate measurements of tyrosinase activity. However, the synthesis of N-Acetyldopamine-sulfate can be challenging, and the purity of the final product can be difficult to achieve. Additionally, the use of N-Acetyldopamine-sulfate in experiments may be limited by its availability and cost.
将来の方向性
There are various future directions for the use of N-Acetyldopamine-sulfate in scientific research. One area of interest is the development of new drugs for the treatment of Parkinson's disease. N-Acetyldopamine-sulfate has been shown to have potential neuroprotective effects, which may be beneficial in the treatment of this disorder. Additionally, further research is needed to explore the antioxidant properties of N-Acetyldopamine-sulfate and their potential applications in various fields, including medicine, agriculture, and industry.
合成法
The synthesis of N-Acetyldopamine-sulfate involves the reaction of dopamine with sulfuric acid. The process starts with the addition of sulfuric acid to a solution of dopamine in water. The mixture is then heated to a specific temperature, and the reaction is allowed to proceed for a specific duration. The resulting product is then purified through various techniques such as chromatography and recrystallization.
科学的研究の応用
N-Acetyldopamine-sulfate has various applications in scientific research, including the study of dopamine metabolism and the development of new drugs. It has been used as a substrate for the measurement of tyrosinase activity, an enzyme involved in melanin synthesis. N-Acetyldopamine-sulfate has also been used in the development of new drugs for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
特性
CAS番号 |
131062-91-4 |
|---|---|
製品名 |
N-Acetyldopamine-sulfate |
分子式 |
C10H15NO7S |
分子量 |
293.3 g/mol |
IUPAC名 |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H13NO3.H2O4S/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8;1-5(2,3)4/h2-3,6,13-14H,4-5H2,1H3,(H,11,12);(H2,1,2,3,4) |
InChIキー |
ZYZWKWOZCBLGOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
正規SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
その他のCAS番号 |
131062-91-4 |
同義語 |
N-acetyldopamine-sulfate NADA-sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



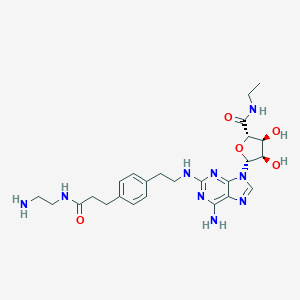
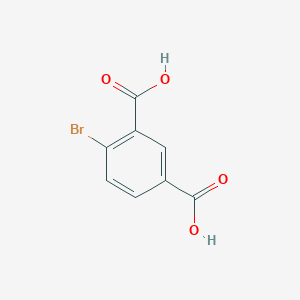
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
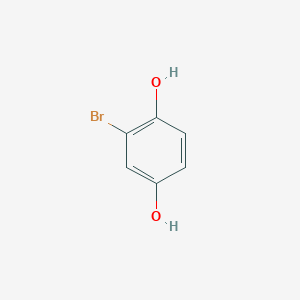
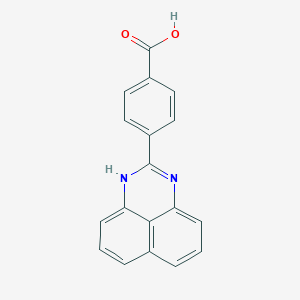
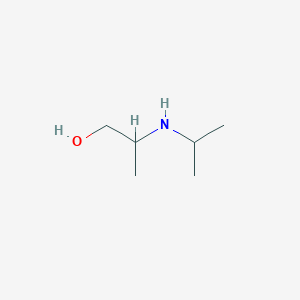
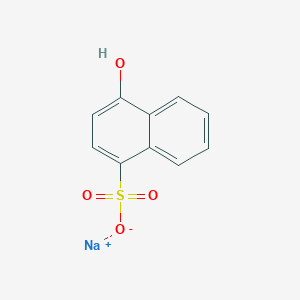
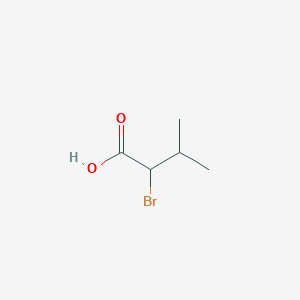
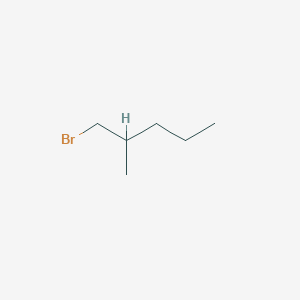
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
